2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
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Description
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (ACRP) is a synthetic purine compound that has been used in scientific research for its wide range of applications. ACRP is a derivative of adenine, a nucleobase found in the nucleic acids DNA and RNA. Its structure consists of a purine ring, a two-carbon acetamido group, and a six-carbon chloro group. ACRP has been studied for its potential use in drug design, as a tool for studying biochemical pathways, and as a potential therapeutic agent.
Scientific Research Applications
Antiviral Research
This compound has shown promise in impeding viral replication and augmenting immune responses, making it a potential tool against afflictions caused by herpes simplex virus and human immunodeficiency virus (HIV) .
Chemical Properties and Safety
The compound has a molecular formula of C18H20ClN5O8 and a molecular weight of 469.83 . It’s a light orange solid with a melting point of 71-73°C . It’s important to handle this compound with care, avoiding dust formation and contact with skin and eyes .
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYEIBYTBNNFE-LSCFUAHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine |
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